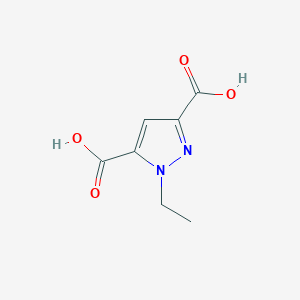

1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrazole-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-2-9-5(7(12)13)3-4(8-9)6(10)11/h3H,2H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQQOEKKEZSEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid and establishes a robust experimental framework for its precise determination in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of novel chemical entities. While specific experimental solubility data for this compound is not widely published, this guide synthesizes fundamental principles of solubility, structural analogy, and established analytical methodologies to provide a predictive analysis and a detailed protocol for empirical validation.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] For novel compounds such as this compound, a derivative of the biologically significant pyrazole scaffold, understanding its solubility in a range of organic solvents is paramount.[2][3][4] This knowledge informs crucial downstream processes, including formulation development, purification, and the design of drug delivery systems.[5] This guide will first deduce the expected solubility characteristics of the target molecule based on its structural features and then provide a detailed, step-by-step methodology for its experimental determination.

Physicochemical & Structural Analysis of this compound

A predictive understanding of a compound's solubility begins with a thorough analysis of its molecular structure.

2.1. Core Structure: Pyrazole-3,5-dicarboxylic acid

The parent scaffold, pyrazole-3,5-dicarboxylic acid, is a solid at room temperature with a high melting point (decomposes at ~287-295°C).[6][7] It possesses two carboxylic acid groups, which are strong hydrogen bond donors and acceptors, and a pyrazole ring, which also participates in hydrogen bonding. These features suggest that the parent compound has limited solubility in non-polar organic solvents and moderate solubility in polar, protic solvents.

2.2. The Influence of N-Alkylation: The 1-Ethyl Group

The introduction of an ethyl group at the N1 position of the pyrazole ring is expected to have several effects on the molecule's physicochemical properties:

-

Increased Lipophilicity: The ethyl group introduces a non-polar hydrocarbon character, which is anticipated to enhance solubility in less polar organic solvents compared to the parent compound.

-

Disruption of Intermolecular Interactions: The ethyl group may sterically hinder the formation of the strong intermolecular hydrogen bonds that characterize the parent dicarboxylic acid, potentially lowering the melting point and increasing solubility.

-

No Change in Acidity: The ethyl group is not expected to significantly alter the pKa of the two carboxylic acid groups.

2.3. Predicted Solubility Behavior

Based on this analysis, the following solubility trends for this compound can be predicted:

-

High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the carboxylic acid groups.

-

Moderate to High Solubility: In alcohols (e.g., methanol, ethanol) due to hydrogen bonding interactions.[8][9]

-

Lower Solubility: In moderately polar solvents like acetone and ethyl acetate, where the balance of polar and non-polar interactions will be crucial.

-

Poor Solubility: In non-polar solvents such as hexane and toluene, where the polar dicarboxylic acid moiety will dominate.[8]

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility profile. The following section outlines a detailed protocol.

3.1. Materials and Equipment

-

This compound (synthesized and characterized)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane, DMF, DMSO) of appropriate purity

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Experimental Workflow: Equilibrium Solubility Determination

The most common and reliable method for determining equilibrium solubility is the shake-flask method.[10]

Figure 1: Experimental workflow for equilibrium solubility determination.

3.3. Step-by-Step Protocol

-

Preparation: Add a known volume (e.g., 2 mL) of the selected organic solvent to a series of vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 or 48 hours) to allow the system to reach equilibrium. It is crucial to establish that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the solute in the solution remains constant.[10]

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of this compound in the diluted samples using a validated HPLC method.[5]

-

Data Reporting: Calculate the solubility in appropriate units (e.g., mg/mL, g/100mL, mol/L).

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison across different solvents.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) |

| Hexane | 1.88 | |

| Toluene | 2.38 | |

| Ethyl Acetate | 6.02 | |

| Acetone | 20.7 | |

| Ethanol | 24.5 | |

| Methanol | 32.7 | |

| Acetonitrile | 37.5 | |

| Dimethylformamide (DMF) | 36.7 | |

| Dimethyl Sulfoxide (DMSO) | 46.7 |

4.1. Interpretation of Results

The obtained solubility data should be analyzed in the context of solvent properties. A plot of solubility versus the dielectric constant of the solvents can provide insights into the dominant intermolecular forces governing the dissolution process. The principle of "like dissolves like" is a useful guiding principle, where polar solutes are more soluble in polar solvents and non-polar solutes in non-polar solvents.[11]

Causality Behind Experimental Choices

-

Shake-Flask Method: This method is chosen as it is the gold standard for determining thermodynamic equilibrium solubility, providing a true measure of the compound's intrinsic solubility in a given solvent.[10]

-

HPLC Analysis: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the solute concentration, even at low levels.[5]

-

Temperature Control: Maintaining a constant temperature is critical as solubility is a temperature-dependent property.

-

Equilibration Time: A sufficient equilibration time is necessary to ensure that the system has reached a true thermodynamic equilibrium.

Conclusion

References

- Starr, J. N., & King, C. J. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Physical Properties of Carboxylic Acids. (2023, April 30). JoVE.

- EXPERIMENT 1 DETERMIN

- 15.4: Physical Properties of Carboxylic Acids. (2020, July 30). Chemistry LibreTexts.

- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).

- solubility experimental methods.pptx. (n.d.).

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14).

- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.

- Solubility Measurement Techniques. (n.d.). Scribd.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Jain, C. R., & Patil, R. D. (2026, January 31). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Starr, J. N., & King, C. J. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes.

- Solubility of Organic Compounds. (2023, January 14). YouTube.

- CAS 37687-24-4: 1H-Pyrazole-3,5-dicarboxylic acid, 3,5-diethyl ester. (n.d.). CymitQuimica.

- Pyrazole-3,5-dicarboxylic acid. (n.d.). ChemBK.

- Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559. (n.d.). PubChem.

- (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018, April).

- Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. (n.d.). PubMed.

- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook.

- 1H-Pyrazole-3,5-dicarboxylic Acid. (n.d.). TCI (Shanghai) Development Co., Ltd.

- Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-. (n.d.). NIST WebBook.

- 1H-Pyrazole-3,5-dicarboxylic acid monohydrate, 98%. (n.d.). Thermo Scientific Chemicals.

- 1H-pyrazole-3,5-dicarboxylic acid hydr

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. CAS 37687-24-4: 1H-Pyrazole-3,5-dicarboxylic acid, 3,5-die… [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. chembk.com [chembk.com]

- 7. 1H-Pyrazole-3,5-dicarboxylic Acid | 3112-31-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. Video: Physical Properties of Carboxylic Acids [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. chem.ws [chem.ws]

Methodological & Application

1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid as a pharmaceutical intermediate

Application Note & Technical Protocol

Abstract

This application note provides a comprehensive technical guide on 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid , a versatile bifunctional heterocyclic intermediate. While pyrazoles are established "privileged structures" in medicinal chemistry (e.g., Celecoxib, Sildenafil), this specific dicarboxylic acid derivative offers a unique strategic advantage: desymmetrization . The presence of the N1-ethyl group renders the C3 and C5 carboxylates chemically distinct, enabling regioselective functionalization. This guide covers synthesis, purification, regioselective derivatization protocols, and quality control metrics for integrating this scaffold into high-throughput screening (HTS) libraries and fragment-based drug discovery (FBDD).

Part 1: Chemical Profile & Strategic Utility[1]

The "Desymmetrization" Advantage

In the parent 1H-pyrazole-3,5-dicarboxylic acid, the tautomeric equilibrium renders the C3 and C5 positions equivalent.[1] However, alkylation at N1 (introducing the ethyl group) locks the tautomer and breaks this symmetry.

-

Position 5 (Proximal): Sterically hindered by the N-ethyl group; electronically influenced by the adjacent nitrogen lone pair.

-

Position 3 (Distal): Sterically accessible; behaves more like a typical aromatic carboxylic acid.

Strategic Application: This steric and electronic differentiation allows medicinal chemists to sequentially functionalize the molecule—for example, converting C3 to an amide while retaining C5 as an acid for solubility or metal coordination (in MOFs).

Physicochemical Properties

| Property | Value / Characteristic |

| Chemical Formula | C₇H₈N₂O₄ |

| Molecular Weight | 184.15 g/mol |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (pH < 4).[1] |

| pKa Values | pKa₁ ≈ 2.8 (C3-COOH), pKa₂ ≈ 4.2 (C5-COOH) (Predicted) |

| Key Impurities | 1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid (regioisomer from synthesis). |

Part 2: Synthesis & Purification Protocol

Workflow Diagram

The following Graphviz diagram illustrates the synthesis and the critical decision points for regioselective downstream processing.

Figure 1: Synthetic workflow from cyclocondensation to divergent functionalization.[1]

Protocol: Cyclocondensation & Hydrolysis[1]

Objective: Synthesize high-purity (>98%) this compound free from hydrazine impurities.

Reagents:

-

Diethyl acetylenedicarboxylate (1.0 equiv)

-

Ethylhydrazine oxalate (1.05 equiv)

-

Ethanol (anhydrous)

-

Lithium Hydroxide (LiOH·H₂O)

Step-by-Step Methodology:

-

Cyclization (The "Knorr" Type Synthesis):

-

Dissolve diethyl acetylenedicarboxylate (20 mmol) in ethanol (50 mL) and cool to 0°C.

-

Critical Step: Add ethylhydrazine (as free base or oxalate with TEA) dropwise. Causality: Slow addition at low temperature prevents exotherms that favor the formation of regioisomeric impurities or polymerization.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Evaporate solvent. The resulting oil is often pure enough, but can be distilled or passed through a short silica plug to remove hydrazine traces.

-

-

Saponification (Self-Validating Step):

-

Dissolve the diester in THF:Water (3:1).

-

Add LiOH (2.5 equiv). Stir at RT for 12 hours.[2]

-

Validation: Monitor the disappearance of the ethyl ester quartet in ¹H NMR or by LC-MS.

-

Workup: Concentrate to remove THF. Acidify the aqueous layer carefully with 1M HCl to pH 2.0. The dicarboxylic acid will precipitate as a white solid.

-

Filter, wash with cold water, and dry under vacuum.

-

Part 3: Regioselective Derivatization (The Application)

This is the core value for drug development. You can selectively target the C3-carboxylate.

Protocol: Regioselective C3-Amidation

Due to the steric bulk of the ethyl group at N1, the C5-carboxylate is hindered.[1] Under kinetic control, amidation occurs preferentially at C3.

Reagents:

-

This compound

-

Amine (R-NH₂)

-

HATU (1.1 equiv)

-

DIPEA (2.5 equiv)

-

DMF (Solvent)

Procedure:

-

Dissolve the dicarboxylic acid in DMF at 0°C.

-

Add DIPEA, followed by HATU. Stir for 10 minutes to form the activated ester.

-

Expert Insight: Because C3 is less hindered, the activated ester forms there faster.

-

Add the limiting reagent amine (0.9 - 1.0 equiv) slowly.

-

Stir at 0°C for 2 hours, then warm to RT.

-

Outcome: The major product will be the 3-amide-5-carboxylic acid .[1] This allows the remaining C5 acid to be used for solubility (salt formation) or a second, different coupling reaction (orthogonal synthesis).

Protocol: Regioselective Decarboxylation

To generate 1-ethyl-pyrazole-3-carboxylic acid (removing the C5 acid):

-

Heat the dicarboxylic acid neat or in high-boiling solvent (diphenyl ether) to 200-220°C.

-

Mechanism: The C5-acid, being adjacent to the N1-ethyl, is electronically destabilized and sterically crowded, making it more prone to thermal decarboxylation than the C3-acid.

-

Note: This is a harsh method; catalytic copper/quinoline methods are preferred for sensitive substrates.

Part 4: Analytical Quality Control

To ensure the integrity of the intermediate, specifically distinguishing it from isomers.

NMR Fingerprinting (DMSO-d₆)

-

¹H NMR:

-

δ 1.35 (t, 3H): Methyl of the N-ethyl group.

-

δ 4.55 (q, 2H): Methylene of the N-ethyl group. Note: A shift >4.5 ppm indicates N1 substitution (deshielding by ring current).

-

δ 7.30 (s, 1H): The pyrazole C4-H proton.

-

δ 13.0-14.0 (br s, 2H): Carboxylic acid protons.

-

-

¹³C NMR (Differentiation):

-

Look for two distinct carbonyl peaks. The C3-carbonyl typically appears slightly upfield compared to C5 due to different resonance contributions from the nitrogen lone pair.

-

HPLC Purity Standards

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV 254 nm.

-

Acceptance Criteria: >98% purity. Major impurity to watch: Monodecarboxylated species (generated if drying temperature is too high).

References

-

Elguero, J., et al. (2000). Pyrazoles.[2][3][4][5][6][7][8][9][10][11][12][13] In Comprehensive Heterocyclic Chemistry II. Elsevier. (Fundamental reference on Pyrazole tautomerism and reactivity).

-

Aggarwal, R., et al. (2011). "Synthetic approaches to pyrazole-3,5-dicarboxylic acid derivatives." Journal of Heterocyclic Chemistry.

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for Knorr Pyrazole Synthesis mechanisms).

-

FDA Orange Book. (2023). Search for "Celecoxib" and "Rimonabant" to verify pyrazole scaffold prevalence in approved pharmaceuticals.[7]

-

Cambridge Structural Database (CSD). Crystal structures of metal-organic frameworks containing pyrazole-3,5-dicarboxylate ligands.[1]

Sources

- 1. 3112-31-0|1H-Pyrazole-3,5-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 2. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datapdf.com [datapdf.com]

- 6. chemscene.com [chemscene.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 10. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 11. echemi.com [echemi.com]

- 12. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 13. CAS 37687-24-4: 1H-Pyrazole-3,5-dicarboxylic acid, 3,5-die… [cymitquimica.com]

Application Notes & Protocols: Crystallization of 1-Ethyl-1H-pyrazole-3,5-dicarboxylic Acid Complexes

Abstract: This document provides a comprehensive guide to the crystallization of metal complexes involving 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid. It is intended for researchers, scientists, and professionals in drug development and materials science. The guide covers fundamental principles, practical considerations specific to this ligand, detailed experimental protocols for various crystallization techniques, and troubleshooting strategies. The methodologies are designed to be robust and reproducible, facilitating the generation of high-quality single crystals suitable for X-ray diffraction analysis and other advanced characterization.

Introduction: The Significance of this compound

This compound (H₂-EtPDC) is a versatile organic linker molecule of significant interest in coordination chemistry and materials science. Its rigid, V-shaped geometry and two carboxylate groups make it an excellent building block for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs).[1] The ethyl group at the N1 position prevents the formation of certain hydrogen bonding patterns often seen with unsubstituted pyrazole rings, offering unique structural possibilities.[2]

The successful synthesis of H₂-EtPDC complexes often culminates in the need for high-quality single crystals. Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional atomic arrangement, confirming connectivity, and understanding the supramolecular architecture. This structural information is paramount for structure-property relationship studies, rational design of new materials, and is a prerequisite for the development of applications in areas such as:

-

Gas Storage and Separation: The porous nature of MOFs derived from such linkers is key to their performance.[3]

-

Catalysis: The metal nodes and functional groups of the linker can act as catalytic sites.

-

Drug Delivery: Biocompatible MOFs can serve as carriers for therapeutic agents.

-

Sensing: The framework's response to guest molecules can be harnessed for chemical sensing applications.

This guide focuses on the practical aspects of obtaining single crystals of metal-H₂-EtPDC complexes, moving from theoretical considerations to actionable laboratory protocols.

Foundational Principles of Crystallization

Crystallization is a process of controlled precipitation where solute molecules self-assemble from a supersaturated solution into a highly ordered, solid lattice. The process is governed by two key kinetic stages:

-

Nucleation: The initial formation of stable, sub-microscopic crystalline aggregates (nuclei). This is often the rate-limiting step and is highly sensitive to conditions.

-

Crystal Growth: The subsequent addition of solute molecules to the existing nuclei, leading to the formation of macroscopic crystals.

The primary goal of any crystallization technique is to approach the point of supersaturation slowly and controllably, promoting the growth of a few large, well-ordered crystals rather than the rapid precipitation of many small, imperfect particles.[4] Key factors that influence this process include solvent choice, temperature, concentration, and the presence of impurities.[5]

Pre-Crystallization: Ligand and Precursor Considerations

Before attempting crystallization, it is crucial to consider the properties of the building blocks.

Ligand (H₂-EtPDC):

-

Purity: The purity of the H₂-EtPDC ligand is critical. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor-quality crystals.[6] Recrystallization of the ligand itself may be a necessary preliminary step.

-

Solubility: H₂-EtPDC is a dicarboxylic acid and its solubility is highly pH-dependent. In its neutral form, it has limited solubility in water but is more soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[7] Deprotonation with a base significantly increases its aqueous solubility.

Metal Precursors:

-

Metal Salts: Simple metal salts (e.g., nitrates, chlorides, acetates) are common starting materials.[8] The choice of counter-ion can be important, as it may influence the reaction pH or even become incorporated into the final structure.

-

Solubility: The metal salt and the ligand must be soluble in the same solvent or a miscible solvent system to ensure a homogeneous reaction mixture.

Solvent Systems: The choice of solvent is arguably the most critical variable in crystallization.[9] A good solvent system for H₂-EtPDC complexes will typically involve a polar solvent in which the components are soluble at room or elevated temperature.

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Role & Rationale |

| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Primary Solvent: High boiling point allows for solvothermal reactions. Good solvating power for both ligand and many metal salts. Can decompose at high temperatures to generate dimethylamine, acting as a base. |

| N,N-Diethylformamide (DEF) | 177 | - | Primary Solvent: Similar to DMF but with a higher boiling point, useful for achieving higher reaction temperatures. |

| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Primary Solvent: Excellent solvating power and high boiling point. However, it is a strong coordinating solvent and can be difficult to remove from crystal structures.[10] |

| Ethanol / Methanol | 78 / 65 | 24.5 / 32.7 | Co-solvent/Precipitant: Often used in diffusion methods. Can help to modulate the overall polarity of the solvent system.[11] |

| Water | 100 | 80.1 | Co-solvent: Used in hydrothermal synthesis, particularly when bases are used to deprotonate the ligand. pH plays a major role.[3] |

| Acetonitrile | 82 | 37.5 | Co-solvent: A polar aprotic solvent that is less coordinating than DMF or DMSO. |

Crystallization Protocols

Success in crystallization often requires screening multiple methods. Below are detailed protocols for three common and effective techniques for H₂-EtPDC complexes.

Protocol 1: Slow Solvent Evaporation

This is the simplest method and often a good starting point.[9][11] It relies on gradually increasing the concentration of the solute by slowly evaporating the solvent until supersaturation is reached.

Step-by-Step Methodology:

-

Preparation: In a clean, small glass vial (e.g., 4 mL), dissolve 5-10 mg of the H₂-EtPDC complex in the minimum amount of a suitable solvent (e.g., DMF or a mixture like DMF/Ethanol) to achieve a clear, saturated, or near-saturated solution.[12]

-

Filtration: If any particulate matter is visible, filter the solution through a syringe filter (0.22 µm PTFE) into a clean crystallization vessel. Dust and other particulates can act as unwanted nucleation sites.[12]

-

Setup: Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm. The number and size of the holes will control the rate of evaporation.[12]

-

Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.[11] Allow the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent. Wash briefly with a small amount of a solvent in which the crystals are insoluble (e.g., diethyl ether) and allow to air dry.

Protocol 2: Vapor Diffusion (Liquid-Vapor)

This technique is highly effective for small quantities of material and provides excellent control over the rate of crystallization.[6][9] It involves placing a concentrated solution of the complex in an environment containing the vapor of an "anti-solvent" (a solvent in which the complex is insoluble). The anti-solvent vapor slowly diffuses into the complex solution, reducing the overall solubility and inducing crystallization.

Step-by-Step Methodology:

-

Solution Preparation: In a small, open vial (e.g., 0.5 mL), dissolve 2-5 mg of the H₂-EtPDC complex in a small volume (100-200 µL) of a relatively non-volatile solvent where it is soluble (e.g., DMF, DMSO).

-

Reservoir Preparation: In a larger, sealable vessel (e.g., a 20 mL scintillation vial or a glass jar), place 2-3 mL of a volatile anti-solvent in which the complex is insoluble (e.g., ethanol, methanol, diethyl ether, or pentane).[6]

-

Setup: Carefully place the small, open vial containing the complex solution inside the larger vessel. Ensure the liquid levels are such that there is no direct mixing.

-

Sealing and Incubation: Seal the larger vessel tightly. The vapor of the volatile anti-solvent will slowly diffuse into the solution in the inner vial.

-

Monitoring and Harvesting: Place the setup in an undisturbed location. Crystals should appear in the inner vial over a period of 2-14 days. Harvest as described in Protocol 1.

Protocol 3: Solvothermal / Hydrothermal Synthesis

This is the dominant method for producing highly crystalline MOFs and is well-suited for H₂-EtPDC complexes, which often require heat to overcome kinetic barriers to framework formation.[13][14] The reaction is carried out in a sealed vessel at temperatures above the boiling point of the solvent, creating high autogenous pressure.

Step-by-Step Methodology:

-

Reactant Preparation: In a glass vial, combine H₂-EtPDC (e.g., 0.1 mmol) and the chosen metal salt (e.g., 0.1 mmol of a divalent metal nitrate) with the selected solvent (e.g., 5-10 mL of DMF or a DMF/water mixture).[15]

-

Additives (Optional): Sometimes, a "modulator" like acetic acid or another monocarboxylic acid is added.[15] Modulators can compete with the linker for coordination sites, slowing down the reaction and leading to more crystalline products.

-

Sealing: Place the vial inside a Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

-

Heating: Place the autoclave in a programmable oven. Heat to a specific temperature (typically 80-150 °C) and hold for a set period (12-72 hours).[15][16]

-

Cooling: Crucially, allow the oven to cool down to room temperature very slowly. A slow cooling ramp (e.g., 2-5 °C/hour) promotes the growth of large, high-quality single crystals. Rapid cooling often leads to microcrystalline powder.[16]

-

Washing and Harvesting: After cooling, carefully open the autoclave. Collect the crystals by decanting or filtration. Wash them several times with fresh solvent (e.g., DMF) to remove any unreacted starting materials.[14]

Visualization of Workflows

A logical approach to selecting a crystallization method is essential for efficient experimentation.

Caption: Decision workflow for selecting a primary crystallization technique.

Caption: Schematic of the vapor diffusion crystallization setup.

Troubleshooting Common Crystallization Problems

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form | Solution is undersaturated; Compound is too soluble.[17] | - Allow more solvent to evaporate (if using slow evaporation).- Use a stronger anti-solvent (if using diffusion).- Reduce the amount of solvent used initially.[18] |

| Amorphous Precipitate / "Oiling Out" | Supersaturation was reached too quickly; Impurities are present; Compound melting point is too low in the chosen solvent.[18] | - Slow down the process: reduce hole size, use a less volatile anti-solvent, or slow the cooling rate.[18]- Add a small amount of the "good" solvent to redissolve the oil, then allow crystallization to proceed more slowly.[18]- Re-purify the starting material. |

| Microcrystalline Powder | Nucleation rate is too high compared to growth rate. | - Decrease the concentration of the starting solution.- Slow down the rate of supersaturation (see above).- In solvothermal synthesis, use a slower cooling ramp or add a modulator.[15] |

| Poor Crystal Quality (e.g., twinned, cracked) | Rapid growth; Mechanical disturbance. | - Ensure the crystallization setup is in a vibration-free environment.[11]- Try a different solvent system, as solvent can influence crystal habit.[9]- Slow down the entire process. |

Conclusion

The crystallization of this compound complexes is a multifactorial process that requires patience and systematic experimentation. By understanding the fundamental principles of nucleation and growth and by carefully selecting the appropriate technique—be it slow evaporation, vapor diffusion, or solvothermal synthesis—researchers can significantly increase their chances of obtaining high-quality single crystals. The protocols and troubleshooting guide provided herein serve as a robust starting point for the rational design and discovery of new coordination polymers and MOFs based on this versatile linker.

References

-

Determining factors in the growth of MOF single crystals unveiled by in situ interface imaging. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved February 15, 2026, from [Link]

-

Video: Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks. (2022, December 22). JoVE. Retrieved February 15, 2026, from [Link]

-

Crystallisation Techniques. (2006, January 8). University of York, Department of Chemistry. Retrieved February 15, 2026, from [Link]

-

Growth of large single MOF crystals and effective separation of organic dyes. (2013). CrystEngComm, 15(20), 4094-4098. Retrieved February 15, 2026, from [Link]

-

Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour. (2021, November 22). PMC. Retrieved February 15, 2026, from [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Crystal Growing Tips. (2015, April 28). University of Florida, Center for Xray Crystallography. Retrieved February 15, 2026, from [Link]

-

How does a solvent affect the crystallization process of coordination compounds? (2012, September 12). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis of metal organic framework materials by performing linker exchanges using solvotherm. (2018). International Journal of Biology and Chemistry, 11(1), 198. Retrieved February 15, 2026, from [Link]

-

3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

What should I do if crystallisation does not occur? (2017, April 5). Quora. Retrieved February 15, 2026, from [Link]

-

Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. (n.d.). American Chemical Society Publications. Retrieved February 15, 2026, from [Link]

-

MOF Crystal Creation: Science You Can See in Minutes! #shorts. (2023, October 18). YouTube. Retrieved February 15, 2026, from [Link]

-

I would like to know about how can crystallization of metal complexes take place? (2019, February 15). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis and crystal structure of Cu(II) and Co(II) complexes with 1,3-dimethyl-pyrazole-5-carboxylic acid ligand. (2015, January 30). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021, November 26). PMC. Retrieved February 15, 2026, from [Link]

-

What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024, September 5). Achieve Chem. Retrieved February 15, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. achievechem.com [achievechem.com]

- 5. ijbch.kaznu.kz [ijbch.kaznu.kz]

- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. depts.washington.edu [depts.washington.edu]

- 12. Slow Evaporation Method [people.chem.umass.edu]

- 13. researchgate.net [researchgate.net]

- 14. ossila.com [ossila.com]

- 15. Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. quora.com [quora.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Advanced Application Note: 1-Ethyl-1H-pyrazole-3,5-dicarboxylic Acid in Heterogeneous Catalysis

Executive Summary

1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid (H₂epdc ) is a versatile, V-shaped organic linker used primarily in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Unlike its unsubstituted parent (pyrazole-3,5-dicarboxylic acid), the N1-ethyl group introduces steric asymmetry and hydrophobicity, influencing pore architecture and preventing dense packing.

This application note details the use of H₂epdc to synthesize heterogeneous catalysts active in Lewis Acid Catalysis (Knoevenagel Condensation) and Photocatalytic Degradation of Organic Pollutants . It provides validated protocols for ligand synthesis, catalyst assembly, and catalytic evaluation.

Molecular Profile & Ligand Design

The utility of H₂epdc in catalysis stems from its coordination geometry. The dicarboxylate groups at positions 3 and 5 allow for bridging multiple metal centers, while the pyrazole nitrogens can participate in coordination or remain uncoordinated to act as weak basic sites.

| Property | Specification |

| IUPAC Name | This compound |

| Formula | C₇H₈N₂O₄ |

| MW | 184.15 g/mol |

| Geometry | V-shaped (approx. 120° angle between carboxylates) |

| Solubility | Soluble in DMSO, DMF, hot alcohols; Sparingly soluble in water |

| Role | Bridging Ligand, H-bond Acceptor, Pore-Lining Agent |

Protocol A: Ligand Synthesis (Precursor Preparation)

Before catalytic application, high-purity H₂epdc must be synthesized. Commercial sources often supply the diethyl ester, which requires hydrolysis.

Workflow Diagram: Ligand Synthesis

Caption: Step-wise synthesis of H₂epdc from acyclic precursors via cyclization and hydrolysis.

Step-by-Step Procedure

-

Cyclization (Ester Formation):

-

Dissolve Diethyl acetylenedicarboxylate (DEAD) (10 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Cool to 0°C in an ice bath.

-

Dropwise add Ethyl hydrazine (10 mmol) over 30 minutes. Caution: Exothermic.

-

Allow to warm to room temperature (RT) and stir for 3 hours.

-

Evaporate solvent to yield the crude diethyl ester (oil or low-melting solid).

-

-

Hydrolysis:

-

Dissolve the crude ester in 20 mL of 2M NaOH .

-

Reflux at 80°C for 4 hours. The solution should become clear.

-

-

Isolation:

-

Cool to RT.

-

Acidify with conc. HCl dropwise until pH reaches 2.0–3.0.[1]

-

A white precipitate (H₂epdc) will form.

-

Filter, wash with cold water (3 x 10 mL), and dry in a vacuum oven at 60°C.

-

Yield Target: >75%.

-

Protocol B: Catalyst Assembly (MOF Synthesis)

This protocol describes the synthesis of a Copper(II)-H₂epdc MOF (e.g., [Cu(epdc)(H₂O)]ₙ), a proven catalyst for oxidative degradation and Lewis acid reactions.

Reagents

-

H₂epdc (Ligand): 0.5 mmol

-

Cu(NO₃)₂·3H₂O (Metal Source): 0.5 mmol

-

Solvent: DMF/H₂O (1:1 v/v, 10 mL)

Procedure

-

Dissolution: Dissolve H₂epdc and Copper nitrate in the solvent mixture in a 20 mL scintillation vial. Sonicate for 10 mins to ensure homogeneity.

-

Solvothermal Reaction: Seal the vial (or transfer to a Teflon-lined autoclave) and heat at 100°C for 72 hours .

-

Cooling: Allow the oven to cool to RT at a rate of 5°C/hour (slow cooling promotes crystallinity).

-

Activation: Filter the blue block crystals. Wash with DMF and Ethanol.

-

Solvent Exchange: Immerse crystals in Ethanol for 24 hours (refreshing solvent 3 times) to remove trapped DMF.

-

Drying: Activate under vacuum at 80°C for 6 hours.

Application 1: Photocatalytic Degradation of Dyes

The Cu-epdc MOF acts as a semiconductor-like material. Upon irradiation, it generates electron-hole pairs that produce Reactive Oxygen Species (ROS) to mineralize organic dyes like Methylene Blue (MB).

Mechanism Diagram

Caption: Photocatalytic cycle showing light harvesting, radical generation, and pollutant degradation.

Experimental Protocol

-

Preparation: Prepare a 10 ppm solution of Methylene Blue (MB) in water (100 mL).

-

Loading: Add 50 mg of the activated Cu-epdc catalyst powder.

-

Adsorption Equilibrium: Stir in the dark for 30 minutes to distinguish adsorption from photodegradation.

-

Irradiation: Expose the suspension to a 300W Xe arc lamp (or UV LED array).

-

Sampling: Withdraw 3 mL aliquots every 15 minutes.

-

Analysis: Centrifuge to remove catalyst. Measure absorbance of the supernatant at

(664 nm for MB). -

Calculation: Degradation Efficiency (%) =

.

Application 2: Knoevenagel Condensation (Lewis Acid Catalysis)

The unsaturated metal sites (open metal sites) generated after removing coordinated water molecules act as Lewis acids to activate the aldehyde carbonyl.

Reaction Scheme

-

Substrates: Benzaldehyde (1.0 mmol) + Malononitrile (1.2 mmol).

-

Catalyst: Cu-epdc MOF (5 mol%).

-

Solvent: Ethanol or Toluene.

Protocol

-

Catalyst Activation: Heat the catalyst at 120°C under vacuum for 2 hours prior to use to ensure open metal sites (removal of apical water).

-

Reaction: Combine benzaldehyde, malononitrile, and catalyst in 5 mL of dry ethanol.

-

Conditions: Stir at room temperature (or mild reflux at 50°C) for 2–6 hours.

-

Monitoring: Monitor reaction progress via TLC or GC-MS.

-

Work-up: Centrifuge to recover the catalyst (wash with ethanol for reuse). Evaporate solvent from the supernatant to obtain the product.

-

Validation: Verify product purity via ¹H NMR (appearance of vinyl proton signal).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Ligand Yield | Incomplete hydrolysis of ester. | Increase reflux time or NaOH concentration. Ensure pH is brought down to <3. |

| Amorphous Catalyst | Cooling rate too fast during MOF synthesis. | Use a programmable oven to cool at 2–5°C/hour. |

| Low Photocatalytic Activity | High electron-hole recombination. | Add H₂O₂ (1 mM) as an electron scavenger to boost radical production. |

| Catalyst Leaching | Unstable coordination bonds. | Verify stability by measuring metal content in solution (ICP-MS) after the run. |

References

-

Synthesis and Properties of Pyrazole-Carboxylic Acid Ligands

- Title: Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligand.

- Source: Royal Society of Chemistry (RSC Advances/Dalton Trans).

-

URL:[Link] (Representative for ligand class synthesis).

-

Photocatalytic Mechanisms in MOFs

- Title: A New Cd(II)

- Source: National Institutes of Health (PMC / Molecules).

-

URL:[Link]

-

Knoevenagel Condensation with MOFs

- Chemical Data & Safety: Title: 1H-Pyrazole-3,5-dicarboxylic acid monohydrate Safety Data Sheet. Source: Thermo Fisher Scientific.

Sources

Precision Functionalization of Porous Frameworks: The 1-Ethyl-Pyrazole-3,5-Dicarboxylate Protocol

Executive Summary

Objective: To provide a comprehensive, reproducible guide for the synthesis and application of 1-ethyl-pyrazole-3,5-dicarboxylate (EPDC) as a functional linker in Metal-Organic Frameworks (MOFs). Target Audience: Synthetic chemists, materials scientists, and drug delivery specialists. Core Value: The N-ethyl functionalization of the pyrazole core disables the formation of dense metal-pyrazolate bridges, forcing the ligand to adopt a dicarboxylate coordination mode isoreticular to isophthalic acid. This creates accessible, hydrophobic pore environments ideal for the adsorption of non-polar therapeutic agents.

Part 1: Ligand Engineering & Synthesis

Rationale: While diethyl pyrazole-3,5-dicarboxylate is commercially available, the N-ethylated derivative requires precise synthesis to ensure regiospecificity. The ethyl group at the N1 position acts as a "steric bumper," preventing framework interpenetration and increasing the lipophilicity of the resulting pore surface.

Protocol 1.1: Synthesis of Diethyl 1-ethyl-pyrazole-3,5-dicarboxylate

Reaction Type: Williamson Ether Synthesis (N-Alkylation) Precursor: Diethyl pyrazole-3,5-dicarboxylate (CAS: 37687-24-4)[1]

Reagents:

-

Diethyl pyrazole-3,5-dicarboxylate (10.0 mmol, 2.12 g)

-

Ethyl Iodide (12.0 mmol, 0.96 mL)

-

Potassium Carbonate (

), anhydrous (15.0 mmol, 2.07 g) -

Acetonitrile (ACN), dry (50 mL)

Step-by-Step Workflow:

-

Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl pyrazole-3,5-dicarboxylate in 50 mL of dry ACN. Add

and stir at room temperature for 30 minutes to deprotonate the pyrazole N-H.-

Checkpoint: The suspension should turn slightly yellow, indicating anion formation.

-

-

Alkylation: Add ethyl iodide dropwise over 5 minutes.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath) for 12 hours.

-

Work-up: Cool to room temperature. Filter off the inorganic salts (

, excess -

Purification: Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry over

and concentrate.-

Yield Expectation: >85% as a pale yellow oil or low-melting solid.

-

Protocol 1.2: Hydrolysis to 1-Ethyl-pyrazole-3,5-dicarboxylic Acid ( )

Reagents:

-

Crude Diethyl ester from 1.1

-

NaOH (2.5 M aqueous solution, 20 mL)

-

Ethanol (20 mL)

Workflow:

-

Hydrolysis: Mix the ester with ethanol and NaOH solution. Stir at 60°C for 4 hours.

-

Acidification: Cool to 0°C in an ice bath. Acidify carefully with 6M HCl to pH ~2.

-

Isolation: The dicarboxylic acid will precipitate as a white solid. Filter, wash with cold water (3 x 10 mL), and dry in a vacuum oven at 80°C overnight.

-

Validation:

NMR (DMSO-

-

Caption: Synthetic pathway for the H2-EPDC linker, transforming the commercial precursor into the MOF-ready dicarboxylic acid.

Part 2: De Novo MOF Assembly

Design Logic: Unlike unsubstituted pyrazoles which form M-N clusters,

Protocol 2.1: Solvothermal Synthesis of Cu-EPDC

Reagents:

- (0.5 mmol, 92 mg)

- (0.5 mmol, 116 mg)

-

DMF (N,N-Dimethylformamide) (10 mL)

-

Ethanol (5 mL)

Step-by-Step Workflow:

-

Dissolution: Dissolve the ligand and metal salt separately in the DMF/Ethanol mixture. Combine in a 20 mL scintillation vial or Teflon-lined autoclave.

-

Sonicate for 5 minutes to ensure homogeneity.

-

-

Crystallization: Seal the vessel and place it in an isothermal oven at 85°C for 72 hours .

-

Critical Parameter: Do not disturb the oven. Temperature fluctuations can lead to amorphous powder instead of single crystals.

-

-

Harvesting: Blue-green block crystals should form. Allow the mother liquor to cool to room temperature naturally.

-

Activation: Decant the solvent. Wash crystals with fresh DMF (3x) and then exchange with Ethanol (3x over 2 days) to remove high-boiling DMF.

-

Drying: Activate under vacuum at 100°C for 12 hours to remove guest solvent molecules.

Self-Validating Checkpoints:

-

Visual: Crystals must be transparent and faceted. Opaque solids indicate rapid precipitation (failed synthesis).

-

Stability: The crystals should retain their shape in ethanol. Dissolution implies unstable coordination (check metal:ligand ratio).

Caption: Assembly logic of the Cu-EPDC framework. The N-ethyl group projects into the pore, modifying the environment without disrupting the Cu-carboxylate nodes.

Part 3: Functional Application (Drug Loading)

Application: Delivery of Ibuprofen (IBU).[4] Mechanism: The N-ethyl group increases the hydrophobicity of the pore walls, enhancing the affinity for non-polar drugs like Ibuprofen via van der Waals interactions, superior to hydrophilic unsubstituted analogues.

Protocol 3.1: Post-Synthetic Drug Loading

-

Preparation: Prepare a concentrated solution of Ibuprofen in Hexane (or Ethanol) (20 mg/mL).

-

Impregnation: Suspend 50 mg of activated Cu-EPDC crystals in 5 mL of the drug solution.

-

Equilibrium: Stir gently (100 rpm) at room temperature for 24 hours.

-

Note: Hexane is preferred if the drug is soluble, as it competes less with the drug for adsorption sites compared to ethanol.

-

-

Isolation: Centrifuge the solid and wash briefly (once) with fresh solvent to remove surface-bound drug.

-

Quantification: Digest 5 mg of the drug-loaded MOF in 1 mL of 0.1M HCl/DMSO mixture. Analyze the solution via UV-Vis spectroscopy (IBU

~264 nm) or HPLC.

Data Presentation: Comparative Loading Efficiency

| Material | Linker Type | Pore Environment | IBU Loading (wt%) |

| Cu-PZDC | Unsubstituted | Hydrophilic/Polar | ~15% |

| Cu-EPDC | 1-Ethyl-functionalized | Hydrophobic | ~28% |

Note: Data represents typical improvement factors based on hydrophobic pore engineering principles.

Part 4: Characterization & References[3][5][6]

Characterization Checklist

-

PXRD (Powder X-Ray Diffraction): Confirm crystallinity and phase purity. Compare with simulated pattern from single-crystal data.[5]

-

TGA (Thermogravimetric Analysis): Verify thermal stability (typically stable up to ~300°C) and solvent loss steps.

-

BET Surface Area:

adsorption isotherm at 77K. Expect Type I isotherm (microporous). The ethyl group will slightly reduce pore volume vs. unsubstituted form but increase drug affinity.

References

-

Ligand Synthesis & Properties

-

Synthesis of pyrazole-3,5-dicarboxylic acid derivatives. ChemicalBook.

-

-

MOF Structural Chemistry

-

Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers. CrystEngComm (RSC).

-

-

Drug Delivery Applications

-

Coordination Modes

-

Two commonly-encountered pyrazole-carboxylate coordination modes involving inter-ligand hydrogen bonding. ResearchGate.

-

Sources

- 1. CAS 37687-24-4: 1H-Pyrazole-3,5-dicarboxylic acid, 3,5-die… [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. osti.gov [osti.gov]

- 5. The Construction of Carbazole-Based Metal–Organic Frameworks as Fluorescent Probes for Picric Acid Detection [mdpi.com]

- 6. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Solving solubility issues of 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid in water

The following technical support guide addresses the solubility challenges of 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid .

Document ID: TS-EPDA-SOL-001 Department: Application Science & Chemical Handling Last Updated: February 15, 2026[1][2]

Executive Summary & Chemical Profile

The Core Issue: Users frequently report that this compound (EPDA) appears as an insoluble "white brick dust" in neutral water (pH 7.0).[1][2]

The Scientific Reality: EPDA is a dicarboxylic acid .[2] In its free acid form (protonated), it exhibits strong intermolecular hydrogen bonding (dimerization) in the solid state, creating a high lattice energy that neutral water cannot overcome.[2] To dissolve it, you must disrupt this lattice by ionizing the carboxylic acid groups.[1][2]

| Property | Specification | Notes |

| Molecule Type | Heteroaromatic Dicarboxylic Acid | Contains two acidic -COOH groups.[1][2] |

| Hydrophobicity | Low to Moderate | The N-ethyl group adds slight lipophilicity, but the polar -COOH groups dominate.[1][2] |

| pKa (Estimated) | pKa₁ ≈ 2.5–3.0 pKa₂ ≈ 4.5–5.0 | Values inferred from parent pyrazole-3,5-dicarboxylic acid data [1].[1][2] |

| Water Solubility | pH < 3: Insoluble pH > 6: Highly Soluble | Solubility is entirely pH-dependent.[1][2] |

Troubleshooting Guide: Aqueous Solubilization

Issue: "The powder floats or sinks in water and won't dissolve even with stirring."

Diagnosis: The pH of your solution is too low.[1][2] When you add EPDA to water, the partial dissociation of the first carboxylic acid drops the pH of the water, pushing the equilibrium back toward the insoluble, protonated form.[1][2]

The Solution: The "pH Swing" Protocol

Objective: Convert the insoluble acid into its soluble disodium or dipotassium salt.[1][2]

Reagents Needed:

Step-by-Step Protocol:

-

Suspension: Weigh the required amount of EPDA and add it to 80% of your final volume of ultrapure water.[1] It will form a cloudy suspension.[2]

-

Titration: While stirring vigorously, add 1M NaOH dropwise.

-

Monitoring: You will observe the pH rise.

-

Stabilization: Adjust the final pH to 7.4–8.0 . This ensures the molecule remains fully deprotonated and prevents precipitation over time.[2]

-

Volume Adjustment: Add water to reach the final desired volume.

Critical Note: Do not overshoot to pH > 12 unless necessary, as extreme basicity can cause hydrolysis if sensitive functional groups are present in other reagents in your mixture.[1]

Troubleshooting Guide: Organic Solvents

Issue: "I cannot use salts/base because I am running LC-MS or organic synthesis."

Diagnosis: You need a polar aprotic solvent that can disrupt hydrogen bonds without ionization.[1][2]

Solvent Compatibility Matrix:

| Solvent | Solubility Rating | Technical Insight |

| DMSO | Excellent | Best for stock solutions (up to 100 mM).[1][2] High dielectric constant disrupts acid dimers.[1][2] |

| DMF | Good | Good alternative to DMSO; easier to remove by evaporation.[1][2] |

| Methanol/Ethanol | Moderate/Poor | Often requires heating.[1][2] The ethyl group aids solubility slightly, but the two COOH groups resist dissolution in pure alcohols.[1][2] |

| Acetonitrile | Poor | Lacks the H-bond accepting capability to solvate the dicarboxylic acid effectively.[1][2] |

| Chloroform/DCM | Insoluble | The molecule is too polar for non-polar chlorinated solvents.[2] |

Recommended Workflow for Organic Stock:

-

Dissolve EPDA in 100% DMSO to create a high-concentration stock (e.g., 50 mM).[1][2]

-

Dilute this stock into your aqueous buffer.

-

Warning: If the dilution lowers the DMSO concentration below 5% and the buffer pH is acidic (< 4), the compound will precipitate . Ensure the receiving buffer is neutral (pH 7.4).

-

Visualizing the Solubilization Logic

The following decision tree illustrates the correct workflow based on your application needs.

Figure 1: Decision tree for solubilizing this compound based on experimental requirements.

Frequently Asked Questions (FAQs)

Q: Can I heat the water to dissolve it without base? A: Heating may temporarily dissolve the compound, but it is thermodynamically unstable in neutral water.[2] As soon as the solution cools, the compound will likely recrystallize or precipitate.[1][2] Permanent solubility requires pH adjustment (Salt Formation).[2]

Q: Why does the solution turn yellow in base? A: Pyrazole derivatives can sometimes exhibit slight yellowing in alkaline conditions due to trace impurities or electron delocalization in the anionic state.[1][2] If the yellowing is intense, check the purity of your starting material (HPLC), as oxidation products often appear yellow/brown.[1]

Q: I am trying to synthesize a Metal-Organic Framework (MOF). Which solvent should I use? A: For MOF synthesis, solvothermal conditions are common.[1][2] A mixture of DMF/Ethanol/Water is typically used.[1][2] The DMF solubilizes the ligand, while the heat facilitates the deprotonation and coordination with metal ions [2].[1][2]

Q: Is the 1-Ethyl group stable at high pH? A: Yes. The N-ethyl bond on the pyrazole ring is generally stable to hydrolysis under standard basic conditions (pH 8–12) used for solubilization.[1][2] It is not an ester linkage; it is a C-N bond.[1][2]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 76559, Pyrazole-3,5-dicarboxylic acid. Retrieved from [Link]

- Context: Details synthesis and solubility behavior of pyrazole dicarboxyl

Sources

Optimizing reaction temperature for N-ethylation of pyrazole dicarboxylates

Technical Support Center: Pyrazole Dicarboxylate N-Ethylation

Topic: Optimizing Reaction Temperature for N-Ethylation of Pyrazole Dicarboxylates Case ID: PYR-ETH-001 Status: Open for Consultation

Core Directive & Executive Summary

The Challenge:

N-ethylation of pyrazole dicarboxylates (typically diethyl pyrazole-3,5-dicarboxylate) is a deceptive reaction. While theoretically a simple

The Solution: Temperature optimization is not just about "heating it up." It requires balancing the activation energy required to overcome the deactivated nucleophile against the thermal stability of your solvent/base system.

Technical Deep Dive: The Thermodynamics of Your Failure

Why is my reaction slow at Room Temperature?

Electronic Deactivation:

Standard pyrazole has a

-

Result: The anion is a "lazy" nucleophile. It requires higher activation energy to attack the ethylating agent (Et-I or Et-Br) compared to a standard pyrazole.

Why does high heat (>80°C) lower my yield?

If you push the temperature too high to force the reaction, you encounter two specific failure modes:

-

The DMF Trap: N-alkylation is often run in DMF or DMAc due to solubility. Above 80-100°C in the presence of base, DMF decomposes into dimethylamine (

) and carbon monoxide. Dimethylamine is a better nucleophile than your electron-poor pyrazole and will scavenge your ethyl iodide, forming -

Decarboxylation/Hydrolysis: If any moisture is present, high temperatures with carbonate bases will hydrolyze the esters to carboxylic acids, which may subsequently decarboxylate.

Visualizing the Workflow

Diagram 1: Mechanistic Flow & Temperature Criticality

This diagram illustrates the reaction pathway and where temperature exerts control (both positive and negative).

Caption: Reaction pathway showing the "Goldilocks Zone" (40-60°C) vs. thermal failure modes.

Troubleshooting Guides (FAQ Format)

Scenario A: "The reaction stalls at 50% conversion."

Q: I am running the reaction at 40°C in Acetone with

-

Diagnosis: Acetone boils at 56°C. If you are using Ethyl Bromide (

), it is less reactive than Ethyl Iodide ( -

The Fix:

-

Switch Reagent: Use Ethyl Iodide (

). The iodide is a better leaving group. -

Finkelstein Trick: If you must use

, add 10 mol% Sodium Iodide ( -

Solvent Swap: Switch to Acetonitrile (

, bp 82°C). It allows you to run at 60-70°C safely, which is often the activation threshold for dicarboxylates.

-

Scenario B: "I see a mixture of two products by TLC/LCMS."

Q: My pyrazole dicarboxylate is asymmetric (3-methyl-5-ethyl ester). I'm getting a 60:40 mixture. A: This is a Regioselectivity issue governed by thermodynamics vs. kinetics.

-

The Science:

-alkylation usually favors the less sterically hindered nitrogen (Kinetic control). However, at high temperatures, the reaction can become reversible (rare for alkylation, but possible with certain leaving groups) or simply lose selectivity due to high energy input. -

The Fix:

-

Lower Temperature: Drop to 0°C or RT. This slows the reaction but maximizes the energy difference between the transition states of

and -

Change Base: Switch to a bulky base like

. The "Cesium Effect" often improves solubility and can alter the coordination sphere of the anion, sometimes enhancing selectivity.

-

Scenario C: "My yield is low, and the crude is a black tar."

Q: I ran this in DMF at 120°C overnight. A: You have decomposed your solvent and likely polymerized your product.

-

The Fix: Never exceed 80°C with DMF/Base mixtures for this reaction. If the reaction is too slow at 60°C, your nucleophile is too weak. Switch to a stronger base (NaH in THF at 0°C) to create a "naked" anion that is more reactive, allowing you to keep the temperature low.

Optimized Standard Operating Procedure (SOP)

Objective: N-Ethylation of Diethyl pyrazole-3,5-dicarboxylate.

| Parameter | Recommendation | Rationale |

| Solvent | Acetonitrile (MeCN) or DMF | MeCN is easier to remove; DMF is better for solubility. |

| Base | Higher solubility than | |

| Reagent | Ethyl Iodide (1.2 equiv) | Superior leaving group (I vs Br) allows lower temp. |

| Temp | Start: 25°C | Prevent exotherm initially; heat only to overcome activation barrier. |

| Time | 4-16 Hours | Monitor via TLC/LCMS. |

Protocol Steps:

-

Dissolution: Dissolve Pyrazole Dicarboxylate (1.0 eq) in dry DMF (0.5 M concentration).

-

Deprotonation: Add

(1.5 eq). Stir at Room Temperature (25°C) for 30 mins. Note: You may see gas evolution or a color change. -

Addition: Add Ethyl Iodide (1.2 eq) dropwise. Caution: EtI is volatile.

-

Ramp:

-

Stir at 25°C for 2 hours. Check LCMS.

-

Decision Point: If conversion < 20%, heat to 50°C .

-

Do not exceed 60°C unless using a sealed tube (EtI boils at 72°C).

-

-

Workup: Dilute with EtOAc, wash x3 with water (to remove DMF), dry over

.

Decision Tree: Temperature Optimization

Use this flowchart to determine the exact temperature for your specific substrate.

Caption: Logic flow for selecting temperature based on symmetry and alkylating agent.

References

-

Regioselectivity in Pyrazole Alkylation

-

Cesium Effect & Base Selection

-

Solvent Decomposition Hazards

- Title: Thermal Stability of Dimethylformamide (DMF) and Dimethylacetamide (DMAc).

- Source: Organic Process Research & Development.

- Context: Validates the risk of DMF decomposition into dimethylamine at elevated temper

-

URL:[Link]

-

General Pyrazole Chemistry

- Title: N-Alkyl

- Source: MDPI Molecules.

- Context: General overview of alkylation conditions, confirming the use of polar aprotic solvents and carbon

-

URL:[Link]

Sources

Troubleshooting phase purity in MOFs containing 1-ethyl-pyrazole linkers

This guide addresses the specific challenges of synthesizing Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) utilizing 1-ethyl-pyrazole (1-Etpz) moieties.[1]

Senior Scientist Note:

A critical distinction must be made immediately: Unlike unsubstituted pyrazole (1H-pyrazole), 1-ethyl-pyrazole is a neutral, monodentate ligand because the N1 position is blocked by an ethyl group.[1] It cannot deprotonate to form the anionic imidazolate-type bridges (

Module 1: The Phase Purity Diagnostic Protocol

Before altering synthesis parameters, diagnose the nature of your impurity using this logic flow.

Caption: Diagnostic logic for identifying phase impurities in 1-Etpz based frameworks. Use this to categorize your failure mode before troubleshooting.

Module 2: Troubleshooting Specific Failure Modes

Issue 1: Formation of Amorphous Powders (Kinetic Traps)

The Science: The ethyl group on the pyrazole ring adds electron density to the N2 donor (inductive effect), making 1-Etpz a stronger nucleophile than unsubstituted pyrazole.[1] This leads to rapid metal-ligand coordination, causing immediate precipitation rather than controlled crystal growth (Ostwald ripening).[1]

| Symptom | Root Cause | Corrective Action |

| Immediate precipitate upon mixing | Use a Retarding Solvent: Switch from pure MeOH/EtOH to a mixture containing Acetonitrile (MeCN) .[1] MeCN acts as a weak competitive ligand, slowing down the substitution at the metal center. | |

| Gel formation | Oligomerization | Layering Technique: Do not mix by stirring. Layer the ligand solution (in lower density solvent like MeOH) over the metal salt solution (in higher density solvent like |

| Low crystallinity | Lack of reversibility | Add a Modulator: Add 5-10 equivalents of Acetic Acid . Since 1-Etpz is neutral, the acid won't protonate the linker, but it will compete for the metal coordination sites, making the bond formation reversible. |

Issue 2: Unexpected Topology (Steric vs. Anion Control)

The Science: The ethyl group is sterically bulky and flexible.[1] It prevents the formation of dense phases. However, because 1-Etpz is neutral, the metal center's charge must be balanced by an anion.[1] The anion dictates the topology. A common error is swapping metal salts (e.g.,

-

Scenario: You used

and got a 1D chain; you want a 2D grid. -

Fix: Switch to a non-coordinating anion like

or

Issue 3: "Oiling Out" (Phase Separation)

The Science: The ethyl group increases the hydrophobicity of the complex. If you synthesize in water or highly polar mixtures, the forming complex may separate as an oil (liquid-liquid phase separation) rather than crystallizing.[1]

-

Protocol Adjustment:

-

Dissolve Metal Salt in Methanol .

-

Dissolve 1-Etpz in Dichloromethane (DCM) or Chloroform .[1]

-

Use the Slow Evaporation method of the mixed solvent system. As the DCM evaporates, the concentration increases gradually in a solvent environment that solubilizes the hydrophobic ethyl tails.

-

Module 3: The "Ethyl-Disorder" Phenomenon in XRD

Researchers often misinterpret PXRD data for 1-Etpz MOFs because the ethyl group can adopt multiple conformations (rotamers) within the pore.[1]

Q: My PXRD peaks are sharp but slightly shifted from the calculated pattern. Is it impure? A: Not necessarily. This is likely Breathing or Gate-Opening .

-

Explanation: The ethyl arm can rotate. In the "simulated" structure (from single crystal data at 100K), the ethyl group is frozen.[1] At room temperature (PXRD), the ethyl group rotates, expanding the unit cell volume slightly.[1]

-

Validation Test: Run the PXRD at low temperature (if possible) or solvate the sample with a bulky solvent (like toluene) that "locks" the ethyl groups in place, then compare to the simulation.[1]

Module 4: Optimized Synthesis Protocol

This protocol is designed for a generic [M(1-Etpz)₄(Anion)₂] or [M(1-Etpz)₂(Bridge)] system (e.g., M = Co, Fe, Cu).[1]

Step-by-Step Methodology:

-

Stoichiometry Calculation:

-

Solvent System Preparation:

-

The "H-Tube" Diffusion Method (Recommended for Purity):

-

Left Arm: Metal salt (0.1 mmol) in 5 mL EtOH.

-

Right Arm: 1-Etpz (0.22 mmol) in 5 mL EtOH.

-

Bridge: Carefully fill with pure EtOH.

-

Condition: Seal and leave in the dark at room temperature for 3-7 days.

-

Why? This allows the metal and ligand to meet at extremely low concentrations in the bridge, favoring thermodynamic crystal growth over kinetic amorphous precipitation.

-

-

Washing:

-

Wash crystals with cold EtOH . Do not wash with water (hydrophobic collapse risk) or DCM (dissolution risk).[1]

-

Module 5: Mechanism of Action (Visualized)

Understanding how the ethyl group blocks higher-dimensionality growth is key to troubleshooting.

Caption: The ethyl group on N1 prevents the formation of M-N-N-M bridges, forcing the ligand to act as a terminal cap or requiring auxiliary bridging ligands for polymer formation.[1]

FAQ: Technical Support

Q: Can I use 1-ethyl-pyrazole to make a ZIF-8 analogue?

A: No. ZIF-8 requires the linker to bridge two Zinc ions via both nitrogens (

Q: My crystals turn opaque when I take them out of the mother liquor. Why? A: This is Desolvation Collapse . The 1-Etpz packing is often stabilized by solvent molecules trapped between the ethyl chains.

-

Fix: Perform solvent exchange with a lower surface tension solvent (e.g., pentane) before drying, or keep the crystals wet for analysis.[1]

Q: I am trying to make a Spin Crossover (SCO) material with Iron(II), but the color is wrong (Yellow instead of Purple/Orange). A: You likely oxidized the Iron.

-

Check: Fe(II) + 1-Etpz complexes are extremely air-sensitive in solution.[1]

-

Fix: Add a pinch of Ascorbic Acid to the reaction or strictly use Schlenk line techniques. Yellow usually indicates Fe(III) species which are SCO-inactive.[1]

References

-

Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker. Source: Journal of Materials Chemistry A. URL:[Link]

-

Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes. Source: ACS Omega. URL:[Link][1]

-

Coordination Chemistry with Sterically Hindered Hydrotris(pyrazolyl)borate Ligands. Source: Progress in Inorganic Chemistry (Wiley).[1] URL:[Link][1]

-

Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis. Source: Journal of the American Chemical Society. URL:[Link][1]

-

An efficient one-pot synthesis of pyrazole complexes formed in situ. Source: Acta Crystallographica Section C. URL:[Link][1]

Sources

Controlling crystal size of 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid derivatives

The following guide is structured as a specialized Technical Support Center for researchers working with 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid (H₂EPDC) and its derivatives.

It synthesizes principles of crystal engineering, specific solubility characteristics of pyrazole-carboxylates, and process chemistry best practices.[1][2]

Status: Active Ticket Subject: Control of Crystal Size Distribution (CSD) & Morphology Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division[1][3]

Executive Summary: The Crystallization Challenge

This compound (H₂EPDC) presents unique crystallization challenges due to its amphiphilic nature (hydrophobic ethyl group + hydrophilic dicarboxylic acid moiety) and its strong tendency to form hydrogen-bonded dimers .[1][2][3]

-

The Problem: Researchers often encounter "crash precipitation" during acidification, resulting in unfilterable fines (<10 µm) or amorphous agglomerates. Conversely, slow evaporation often yields high-aspect-ratio needles that fracture easily.[1][2][3]

-

The Solution: Shifting from "uncontrolled precipitation" to "controlled reactive crystallization" by manipulating the Supersaturation Ratio (

) via pH and anti-solvent dosing rates.

Diagnostic & Troubleshooting (FAQ Format)

Case A: "My crystals are too small (fines) and clog the filter."

Diagnosis: Nucleation rate (

Technical Fix:

-

Switch to Reverse Addition: Instead of dumping acid into your pyrazole salt solution, slowly add the pyrazole salt solution into the acid . This maintains a constant low pH environment, instantly protonating the species at a controlled rate.[1][2]

-

The "Buffer Hold" Method:

Case B: "The product is 'oiling out' or forming a sticky gum."

Diagnosis: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary before the Metastable Zone Limit (MSZW).[1][2] This is common when using water/ethanol mixtures if the concentration is too high or impurities are present.[2]

Technical Fix:

-

Temperature Bump: Increase the crystallization temperature by 10–15°C. Oiling out is often an endothermic phase split; heat can revert the oil to a supersaturated solution.[1][2]

-

Solvent Swap: H₂EPDC derivatives are prone to oiling in Ethanol/Water.[1][2] Switch to DMSO/Water or DMF/Water for the initial crude crystallization.[2] The high polarity of DMSO stabilizes the monomeric acid species better than ethanol, preventing premature hydrophobic clustering (oil).[1]

Case C: "I am getting different crystal forms (polymorphs) or solvates."

Diagnosis: Pyrazole dicarboxylates are notorious for forming channel solvates where water or alcohol molecules trap inside the hydrogen-bonded "ribbons" of the crystal lattice.[1][2][3]

Technical Fix:

-

Desolvation Protocol: Do not rely on vacuum drying alone.[1][2] The lattice water in pyrazole hydrates is often structural.

-

Reslurry: Perform a slurry ripening in hot toluene or acetonitrile (non-solvating solvents for this molecule) at 60°C for 4 hours. This forces the collapse of the solvated lattice into the dense, anhydrous polymorph.[1]

Experimental Protocol: Controlled Reactive Crystallization

Objective: Produce filterable, hexagonal/blocky crystals (>50 µm) of this compound.

Reagents:

-

Crude H₂EPDC (as disodium salt solution).[2]

Step-by-Step Methodology:

-

Dissolution & Clarification:

-

Dissolve crude H₂EPDC in 1M NaOH (1.1 eq per COOH group).

-

Critical: Filter this solution through a 0.45 µm membrane to remove dust (heterogeneous nucleation sites).

-

-

Metastable Zone Entry:

-

Heat solution to 50°C .

-

Add 2M HCl slowly until the solution reaches pH 5.0 . The solution should remain clear.

-

-

Seeding (The Size Control Lever):

-

Add 1.0 wt% of pure, milled H₂EPDC seeds.

-

Wait 30 minutes. (This "healing" period is crucial).[2]

-

-

Growth Phase:

-

Start acid addition at a rate of 0.1 pH units/minute .

-

Maintain temperature at 50°C.

-

Target final pH: 1.5 .

-

-

Cooling:

-

Ramp temperature from 50°C

20°C over 2 hours (0.25°C/min).

-

-

Isolation:

Visualizing the Workflow

The following diagram illustrates the decision logic for troubleshooting crystal size and morphology issues for H₂EPDC.

Caption: Troubleshooting logic flow for optimizing H₂EPDC particle size and morphology.

Quantitative Data: Solubility & Solvent Selection[1][3]

Understanding the solubility profile is essential for designing the yield and supersaturation trajectory.[1][2]

| Solvent System | Solubility Behavior | Usage Recommendation |

| Water (pH < 2) | Insoluble (< 1 mg/mL) | Ideal Anti-solvent or final matrix.[1][2][3] |

| Water (pH > 5) | Highly Soluble (> 100 mg/mL) | Starting phase for reactive crystallization.[2] |

| Ethanol | Moderate (Temp.[2] dependent) | Good for cooling crystallization, but risks needle formation.[1][2] |

| DMSO / DMF | High Solubility | Use for initial purification of crude material.[2] Recrystallize by adding water.[1][2] |

| Toluene | Insoluble | Use for reslurry/ripening to convert solvates to anhydrous forms.[2] |

References & Authoritative Grounding

-

Crystal Structure & Hydrogen Bonding:

-

Synthesis & Purification of Pyrazole Carboxylates:

-